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molecular formula C11H9F3O2 B8701086 Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B8701086
M. Wt: 230.18 g/mol
InChI Key: GPRGOPVFXCAWHP-UHFFFAOYSA-N
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Patent
US05223536

Procedure details

Cyclopropylmagnesium bromide was prepared by adding 3.3 grams (0.11 mole) of cyclopropyl bromide to 2.9 grams (0.12 mole) of magnesium in refluxing tetrahydrofuran. Upon completion of addition, the Grignard reagent was stirred at reflux for one hour and then was cooled to ambient temperature. To this was added dropwise a solution of 20.5 grams (0.11 mole) of 4-trifluoromethoxybenzonitrile in tetrahydrofuran. Upon completion of addition, the reaction mixture was warmed to a temperature just below reflux at which temperature it was stirred for about 18 hours. The reaction mixture was cooled to ambient temperature, and 40 ml of methanol was added dropwise. Upon completion of addition, the reaction mixture was stirred for two hours and then was filtered. The filtrate was stirred for about 60 hours with about 25 grams of silica gel and 100 ml of water. The mixture was filtered, and the filtrate was diluted with ethyl acetate. The mixture was washed with water, and the organic layer was dried with magnesium sulfate. The mixture was then filtered, and the filtrate was concentrated under reduced pressure, yielding 12.4 grams of cyclopropyl 4-trifluoromethoxyphenyl ketone.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([Br:4])[CH2:3][CH2:2]1.[Mg:5].[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#N)=[CH:11][CH:10]=1.C[OH:20]>O1CCCC1>[CH:15]1([Mg:5][Br:4])[CH2:12][CH2:11]1.[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([CH:1]2[CH2:3][CH2:2]2)=[O:20])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
2.9 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20.5 g
Type
reactant
Smiles
FC(OC1=CC=C(C#N)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to a temperature just
TEMPERATURE
Type
TEMPERATURE
Details
below reflux at which temperature it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
STIRRING
Type
STIRRING
Details
The filtrate was stirred for about 60 hours with about 25 grams of silica gel and 100 ml of water
Duration
60 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)[Mg]Br
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C(=O)C1CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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